molecular formula C6H13IS B14491438 1-Ethylthiolan-1-ium iodide CAS No. 64699-70-3

1-Ethylthiolan-1-ium iodide

Cat. No.: B14491438
CAS No.: 64699-70-3
M. Wt: 244.14 g/mol
InChI Key: VHGBMBKPVSGUSY-UHFFFAOYSA-M
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Description

1-Ethylthiolan-1-ium iodide is an organic compound that belongs to the class of thiolanes Thiolanes are sulfur-containing heterocyclic compounds, and this compound is characterized by the presence of an ethyl group attached to the sulfur atom, forming a positively charged thiolanium ion paired with an iodide anion

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylthiolan-1-ium iodide can be synthesized through the alkylation of thiolane with ethyl iodide. The reaction typically involves the following steps:

    Starting Materials: Thiolane and ethyl iodide.

    Reaction Conditions: The reaction is carried out in an aprotic solvent such as acetonitrile or dichloromethane, under reflux conditions.

    Procedure: Thiolane is dissolved in the solvent, and ethyl iodide is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.

    Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent such as ethanol or acetone.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix thiolane and ethyl iodide.

    Continuous Stirring: The reaction mixture is continuously stirred to ensure uniformity.

    Temperature Control: Precise temperature control is maintained to optimize the reaction rate and yield.

    Purification: The crude product is purified using industrial crystallization techniques and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylthiolan-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the thiolanium ion can be achieved using reducing agents like sodium borohydride, leading to the formation of thiolane.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or peracids.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aqueous solutions of sodium chloride, sodium bromide, or sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiolane.

    Substitution: Corresponding thiolanium salts with different anions.

Scientific Research Applications

1-Ethylthiolan-1-ium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.

    Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-Ethylthiolan-1-ium iodide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The positively charged thiolanium ion can interact with negatively charged biological molecules such as proteins and nucleic acids.

    Pathways: The compound can undergo redox reactions, leading to the formation of reactive sulfur species that can modify biological molecules and affect cellular processes.

Comparison with Similar Compounds

1-Ethylthiolan-1-ium iodide can be compared with other similar compounds, such as:

    1-Methylthiolan-1-ium iodide: Similar structure but with a methyl group instead of an ethyl group.

    1-Propylthiolan-1-ium iodide: Similar structure but with a propyl group instead of an ethyl group.

    Thiolanium iodide: Lacks the alkyl substituent on the sulfur atom.

Uniqueness: this compound is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

64699-70-3

Molecular Formula

C6H13IS

Molecular Weight

244.14 g/mol

IUPAC Name

1-ethylthiolan-1-ium;iodide

InChI

InChI=1S/C6H13S.HI/c1-2-7-5-3-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1

InChI Key

VHGBMBKPVSGUSY-UHFFFAOYSA-M

Canonical SMILES

CC[S+]1CCCC1.[I-]

Origin of Product

United States

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